molecular formula C34H22N4O2 B14575139 2,4,6,8-Tetraphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione CAS No. 61371-01-5

2,4,6,8-Tetraphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione

Cat. No.: B14575139
CAS No.: 61371-01-5
M. Wt: 518.6 g/mol
InChI Key: VVCQVFIFYIIUMQ-UHFFFAOYSA-N
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Description

2,4,6,8-Tetraphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a phthalazine ring, and four phenyl groups attached at positions 2, 4, 6, and 8. The presence of these phenyl groups and the fused ring system endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,8-Tetraphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a phthalic anhydride derivative with hydrazine to form a phthalazine intermediate. This intermediate is then subjected to further reactions with substituted benzaldehydes under acidic or basic conditions to introduce the phenyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4,6,8-Tetraphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a catalyst like palladium on carbon.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4,6,8-Tetraphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6,8-Tetraphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione is unique due to its fused ring system and the presence of four phenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit specific molecular targets makes it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

61371-01-5

Molecular Formula

C34H22N4O2

Molecular Weight

518.6 g/mol

IUPAC Name

1,3,7,9-tetraphenylpyridazino[4,5-g]phthalazine-4,6-dione

InChI

InChI=1S/C34H22N4O2/c39-33-29-22-30-28(32(24-15-7-2-8-16-24)36-38(34(30)40)26-19-11-4-12-20-26)21-27(29)31(23-13-5-1-6-14-23)35-37(33)25-17-9-3-10-18-25/h1-22H

InChI Key

VVCQVFIFYIIUMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC4=C(C=C32)C(=NN(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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